molecular formula C9H7BrN2O2 B1403459 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363382-30-2

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No. B1403459
CAS RN: 1363382-30-2
M. Wt: 255.07 g/mol
InChI Key: DMDCLOZQWPLXRK-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-6-carboxylic Acid is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .


Molecular Structure Analysis

The molecular weight of this compound is 255.07 . The IUPAC name is this compound . The InChI code is 1S/C9H7BrN2O2/c1-12-7-4-5 (9 (13)14)2-3-6 (7)8 (10)11-12/h2-4H,1H3, (H,13,14) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including this compound, have a wide variety of medicinal applications . The synthesis of these compounds involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 493.4±25.0 °C . The density is predicted to be 1.946±0.06 g/cm3 . The pKa is predicted to be 3.79±0.30 .

Scientific Research Applications

Antispermatogenic Agents

1-Halobenzyl-1H-indazole-3-carboxylic acids, a class closely related to 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, have been studied for their antispermatogenic properties. Compounds within this class demonstrated potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Crystal Structure and Spectroscopic Characterization

The structure and characteristics of compounds similar to this compound have been extensively studied. For instance, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound with a similar molecular structure, was analyzed using X-ray diffraction and various spectroscopic methods, revealing detailed molecular insights (Anuradha et al., 2014).

Thermochemical Studies

The enthalpy of formation for various indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, has been reported. These studies provide critical data on the thermochemical properties of these compounds, which are valuable for understanding their stability and reactivity (Orozco-Guareño et al., 2019).

Antifungal Applications

Studies have shown that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid, which bear structural similarity to this compound, exhibit significant antifungal activities. These compounds have demonstrated effectiveness against various phytopathogenic fungi, suggesting potential agricultural and medicinal applications (Du et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-1H-indazole derivatives has been characterized through X-ray diffraction and NMR spectroscopy. Such studies provide insights into the molecular configuration and potential interactions of these compounds (Cabildo et al., 2011).

Regiospecific Synthesis Techniques

Research into the synthesis of indazole derivatives has led to the development of regiospecific methods. These techniques enable the precise construction of compounds like this compound and its isomers, which are important for targeted chemical and pharmacological applications (Dandu et al., 2007).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

3-bromo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDCLOZQWPLXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363382-30-2
Record name 3-bromo-1-methyl-1H-indazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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